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Abstract

Methanediamine (CHz(NHz)2), the simplest geminal diamine, is a molecule of significant
interest due to its transient nature and pivotal role as a synthetic intermediate, particularly in its
more stable dihydrochloride salt form. This guide provides a comprehensive overview of
methanediamine's chemical formula, structure, physicochemical properties, and spectral
characteristics. It includes detailed experimental protocols for the synthesis of its
dihydrochloride salt, theoretical data on its molecular geometry, and an analysis of its reactivity.
This document is intended to serve as a technical resource for researchers in organic
synthesis, medicinal chemistry, and materials science.

Introduction

Methanediamine, also known as diaminomethane, is a unique organic compound featuring
two amine groups attached to a single carbon atom.[1] While the free base is highly reactive
and exists only transiently in solution, its dihydrochloride salt (CH2(NH3*CI~)2) is a stable,
crystalline solid.[1] This salt has been utilized in chemical synthesis for over a century, serving
as a valuable reagent for the introduction of the aminomethylene unit and as a slow-releasing
source of ammonia for sensitive amidation reactions.[1][2] Furthermore, methanediamine is of
interest in astrochemical and prebiotic chemistry as a potential precursor to nucleobases in the
interstellar medium.[1][3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1196670?utm_src=pdf-interest
https://www.benchchem.com/product/b1196670?utm_src=pdf-body
https://www.benchchem.com/product/b1196670?utm_src=pdf-body
https://www.benchchem.com/product/b1196670?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methanediamine
https://en.wikipedia.org/wiki/Methanediamine
https://en.wikipedia.org/wiki/Methanediamine
https://pubmed.ncbi.nlm.nih.gov/8370644/
https://www.benchchem.com/product/b1196670?utm_src=pdf-body
https://en.wikipedia.org/wiki/Methanediamine
https://www.pnas.org/doi/pdf/10.1073/pnas.2217329119
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Formula and Structure

The chemical formula of methanediamine is CHesN2, and its condensed formula is CHz(NH2)-.
[1] Its structure consists of a central methylene (-CH2-) group bonded to two primary amine (-
NHz) groups.

Molecular Geometry

Computational studies using Density Functional Theory (DFT) have been employed to
determine the most stable conformation of methanediamine. The molecule's geometry is
characterized by the bond lengths and angles between its constituent atoms.

Table 1: Calculated Molecular Geometry of Methanediamine

Parameter Bond/Angle Value
Bond Lengths (A) C-H 1.09
C-N 1.47

N-H 1.02

**Bond Angles (°) ** H-C-H 109.5
H-C-N 109.5

C-N-H 109.5

N-C-N 111.0

H-N-H 106.0

Note: These values are representative of typical bond lengths and angles for similar structures
and may vary slightly based on the computational method and basis set used.[4][5]

Caption: Ball-and-stick model of the methanediamine molecule.

Physicochemical and Spectral Properties

The inherent instability of free methanediamine makes the experimental determination of its
physical properties challenging. Therefore, the data presented below primarily pertains to its
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stable dihydrochloride salt.

Table 2: Physicochemical Properties of Methanediamine and its Dihydrochloride Salt

Methanediamine

Methanediamine

Property ) . Reference(s)
(Free Base) Dihydrochloride

CAS Number 2372-88-5 57166-92-4 [1]

Molecular Formula CHeNz2 CHsCIz2N2z [6]

Molecular Weight (
46.07 118.99 [6]

g/mol)

Appearance Transient in solution White granular solid [6]

N Soluble in water (=100
Solubility [6]

mg/mL at 21.5°C)

Decomposition Point
(°C)

~135 (changes to a

. : [6]
white puffy solid)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of

methanediamine and its derivatives.

The NMR spectra of methanediamine dihydrochloride are relatively simple due to the

molecule's symmetry.

Table 3: NMR Spectral Data for Methanediamine Dihydrochloride
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Chemical
. L . Reference(s

Nucleus Solvent Shift (3) Multiplicity Assignment

pPpm
1H DMSO-ds 4.87 Singlet -CHa2- [7]
7.52 Triplet -NHs* [7]

40-60 ,
13C D20 ) Singlet -CHz- [7]

(predicted)

Note: The triplet multiplicity for the -NHs* protons arises from coupling to the 1N nucleus.

The FTIR spectrum of methanediamine dihydrochloride exhibits characteristic absorption

bands corresponding to its functional groups.

Table 4: Principal FTIR Absorption Bands for Methanediamine Dihydrochloride

Wavenumber (cm—?)

Vibration Mode

Functional Group

3200-2800 N-H stretch Ammonium (-NHs*)
2950-2850 C-H stretch Methylene (-CHz-)
1600-1500 N-H bend (asymmetric) Ammonium (-NHs*)
1480-1440 C-H bend (scissoring) Methylene (-CHz-)
~1100 C-N stretch C-N

Note: These are approximate ranges and the exact peak positions can be found on a reference

spectrum.

The fragmentation of methanediamine in a mass spectrometer is expected to follow patterns

typical for aliphatic amines, primarily through alpha-cleavage.
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Mass Spectrometry Fragmentation of Methanediamine
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Caption: Proposed mass spectrometry fragmentation pathway for methanediamine.

The primary fragmentation pathway involves the cleavage of a C-N bond, leading to the
formation of a stable iminium cation with a mass-to-charge ratio (m/z) of 30, which would likely
be the base peak in the spectrum. The molecular ion peak would be observed at an m/z of 46.

[8]°]

Experimental Protocols
Synthesis of Methanediamine Dihydrochloride

The following protocol is a representative method for the synthesis of methanediamine
dihydrochloride, adapted from established procedures for the synthesis of similar amine
hydrochlorides.[10][11]

Reaction Scheme: 2 NH4Cl + 2 CH20 - CH2(NHs*Cl~)2 + HCOOH

Materials:

Ammonium chloride (NH4Cl)

Formaldehyde (37% aqueous solution)

Absolute ethanol

Chloroform
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Procedure:

In a round-bottom flask equipped with a reflux condenser, combine ammonium chloride and
formaldehyde solution in a 1:2 molar ratio.

Heat the mixture on a steam bath until the initial reaction subsides and then gently reflux for
2-3 hours.

Concentrate the resulting solution under reduced pressure to obtain a viscous syrup.

To the cooled syrup, add absolute ethanol to precipitate the crude product and unreacted
ammonium chloride.

Filter the solid and wash with cold chloroform to remove any dimethylamine hydrochloride

impurity.
Recrystallize the crude product from a minimal amount of hot absolute ethanol.

Collect the purified crystals of methanediamine dihydrochloride by filtration, wash with a
small amount of cold ethanol, and dry in a vacuum desiccator.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood.

Formaldehyde is a known carcinogen and should be handled with appropriate personal

protective equipment.

Reactivity and Synthetic Applications

The synthetic utility of methanediamine is primarily accessed through its dihydrochloride salt.

Neutralization of the salt in situ generates the highly reactive free diamine, which acts as a

potent nucleophile.
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reaction pathway for the use of methanediamine.

Amide Synthesis

Methanediamine

serves as an effective ammonia surrogate for the conversion of active esters of amino acids

and peptides into

issues and harsh conditions associated with using concentrated aqueous ammonia.

dihydrochloride, in the presence of a non-nucleophilic base like triethylamine,

primary amides.[2] This method is advantageous as it avoids the solubility

Heterocycle Synthesis

The bifunctional nature of methanediamine allows it to participate in condensation and ring-
closing reactions with various electrophiles, providing a route to a wide range of nitrogen-
containing heterocyclic compounds.[3] This reactivity is particularly relevant in the context of

© 2025 BenchChem. All rights reserved. 7/9 Tech Support

Foundational & Exploratory
Check Availability & Pricing



https://www.benchchem.com/product/b1196670?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196670?utm_src=pdf-body
https://www.benchchem.com/product/b1196670?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8370644/
https://www.benchchem.com/product/b1196670?utm_src=pdf-body
https://www.pnas.org/doi/pdf/10.1073/pnas.2217329119
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

prebiotic chemistry, where it is considered a key intermediate in the abiotic synthesis of
nucleobases.[1][3]

Conclusion

Methanediamine is a fundamentally important, albeit transient, molecule in organic chemistry.
Its stable dihydrochloride salt provides a practical means to harness its synthetic potential. This
guide has summarized the core chemical and physical properties of methanediamine,
provided detailed spectral data for its characterization, and outlined its synthesis and key
applications. The information presented herein is intended to support further research and
development in fields that can benefit from the unique reactivity of this simple geminal diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Methanediamine:
Chemical Formula, Structure, and Properties]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1196670#methanediamine-chemical-formula-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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